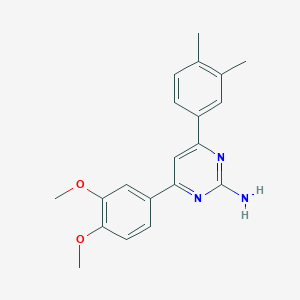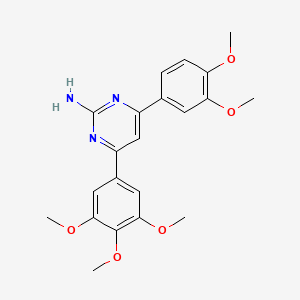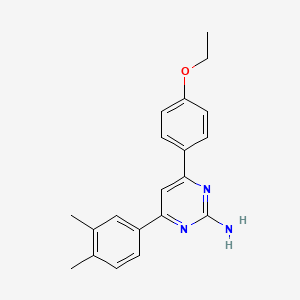
4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, commonly known as 4-DMAP, is a pyrimidine derivative that has been studied extensively for use in various scientific research applications. It is a versatile compound with a wide range of applications, including the synthesis of other compounds, as well as the study of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-DMAP has been used in a variety of scientific research applications, including the synthesis of other compounds, such as nucleosides and nucleotides, and the study of its biochemical and physiological effects. It is also used in medicinal chemistry, as a starting material for the synthesis of drugs and other pharmaceuticals. Additionally, 4-DMAP has been used in the study of enzyme inhibitors and anti-cancer agents, as well as in the synthesis of DNA and RNA.
Mecanismo De Acción
The exact mechanism of action of 4-DMAP is not yet fully understood. However, it is believed that it acts as a competitive inhibitor of various enzymes, such as chymotrypsin, thrombin, and trypsin. Additionally, it has been shown to inhibit the growth of certain cancer cells, as well as to induce apoptosis in certain cell lines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMAP have been studied extensively. It has been shown to inhibit the growth of certain cancer cells, as well as to induce apoptosis in certain cell lines. Additionally, it has been shown to reduce inflammation and to have antioxidant effects. It has also been shown to have antifungal, antibacterial, and antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-DMAP for use in laboratory experiments include its ease of synthesis, its wide range of applications, and its relatively low cost. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
Given its versatility and potential applications, there are many potential future directions for the use of 4-DMAP. These include further studies into its mechanism of action, as well as its potential use in the development of new drugs and pharmaceuticals. Additionally, it could be used in the study of enzyme inhibitors and anti-cancer agents, as well as in the synthesis of DNA and RNA. Finally, it could be used in the development of new materials and in the study of its biochemical and physiological effects.
Métodos De Síntesis
4-DMAP is synthesized via a multi-step process that involves the reaction of 2,6-dimethylpyridine with 3,4-dimethoxybenzaldehyde, followed by reaction with 3,4-dimethylbenzaldehyde and subsequent reaction with hydrazine. The resulting product is then purified and characterized by spectroscopy and other analytical techniques. The entire synthesis process can be completed in a few hours and is relatively simple compared to other synthesis methods.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-5-6-14(9-13(12)2)16-11-17(23-20(21)22-16)15-7-8-18(24-3)19(10-15)25-4/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTZBTIOTYBAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)










![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)
